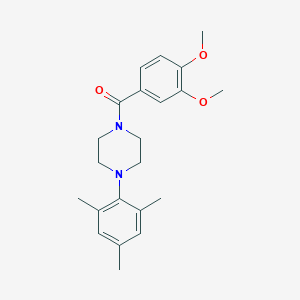
N-cyclopentyl-2,5-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2,5-dimethoxybenzenesulfonamide, also known as CPDS, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide derivative that has shown promise in a variety of applications, including as a tool for studying the function of ion channels and as a potential therapeutic agent for a range of diseases.
Wirkmechanismus
N-cyclopentyl-2,5-dimethoxybenzenesulfonamide acts by binding to specific sites on ion channels, blocking their function. The exact mechanism of action is not yet fully understood, but it is thought to involve interactions with specific amino acid residues on the channel protein.
Biochemical and Physiological Effects:
N-cyclopentyl-2,5-dimethoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects, depending on the specific ion channels it interacts with. These effects can include changes in membrane potential, alterations in intracellular calcium levels, and modulation of neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopentyl-2,5-dimethoxybenzenesulfonamide in lab experiments is its high selectivity for certain types of ion channels. This allows researchers to study the function of these channels in isolation, without interference from other channels. However, one limitation is that N-cyclopentyl-2,5-dimethoxybenzenesulfonamide can have off-target effects on other ion channels or proteins, which can complicate data interpretation.
Zukünftige Richtungen
There are many potential future directions for research on N-cyclopentyl-2,5-dimethoxybenzenesulfonamide. One area of interest is the development of more selective and potent analogs of N-cyclopentyl-2,5-dimethoxybenzenesulfonamide for use as research tools or therapeutic agents. Another area of interest is the investigation of N-cyclopentyl-2,5-dimethoxybenzenesulfonamide as a potential treatment for specific diseases, such as epilepsy or cancer. Finally, further studies are needed to fully understand the mechanism of action of N-cyclopentyl-2,5-dimethoxybenzenesulfonamide and its effects on ion channel function.
Synthesemethoden
N-cyclopentyl-2,5-dimethoxybenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxybenzenesulfonyl chloride with cyclopentylamine in the presence of a base such as triethylamine. Other methods involve the use of different amines or the substitution of the sulfonamide group with other functional groups.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2,5-dimethoxybenzenesulfonamide has been used extensively in scientific research, particularly in the field of ion channel function. It has been shown to selectively block certain types of ion channels, making it a useful tool for studying their function. N-cyclopentyl-2,5-dimethoxybenzenesulfonamide has also been investigated as a potential therapeutic agent for a range of diseases, including epilepsy, cancer, and inflammation.
Eigenschaften
Produktname |
N-cyclopentyl-2,5-dimethoxybenzenesulfonamide |
|---|---|
Molekularformel |
C13H19NO4S |
Molekulargewicht |
285.36 g/mol |
IUPAC-Name |
N-cyclopentyl-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C13H19NO4S/c1-17-11-7-8-12(18-2)13(9-11)19(15,16)14-10-5-3-4-6-10/h7-10,14H,3-6H2,1-2H3 |
InChI-Schlüssel |
RJBPGWLKSDLOJX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCC2 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















